molecular formula C10H8N4OS2 B1518267 4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine CAS No. 1155056-02-2

4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine

Cat. No.: B1518267
CAS No.: 1155056-02-2
M. Wt: 264.3 g/mol
InChI Key: ZPXTVKJBBZPYEN-UHFFFAOYSA-N
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Description

4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H8N4OS2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways . For instance, they may inhibit or stimulate certain enzymes, block or activate specific receptors, or interfere with essential biochemical pathways . The specific interactions and resulting changes would depend on the exact nature of the compound and its targets.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways . They may activate or inhibit these pathways, leading to a range of downstream effects. These effects could include changes in cellular metabolism, signal transduction, gene expression, and more .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its absorption into the bloodstream, distribution throughout the body, metabolism into active or inactive forms, and eventual excretion from the body.

Result of Action

Thiazole derivatives have been reported to induce a variety of molecular and cellular effects . These effects could include changes in cellular metabolism, alterations in gene expression, modulation of signal transduction pathways, and more .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other substances can influence the action of many compounds . These factors could potentially affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Properties

IUPAC Name

4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS2/c11-10-12-7(5-17-10)3-8-13-9(14-15-8)6-1-2-16-4-6/h1-2,4-5H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXTVKJBBZPYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine

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